molecular formula C26H24N4O4 B11186335 2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11186335
M. Wt: 456.5 g/mol
InChI Key: KBIINASOGUEWLA-UHFFFAOYSA-N
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Description

The compound 2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a pyrazolo-pyrido-pyrimidinone derivative characterized by a fused tricyclic core. Its structure includes:

  • 2-ethyl group: Enhances lipophilicity and may influence pharmacokinetics.
  • 3-phenyl substituent: Aromatic groups at this position are associated with improved molecular interactions in related compounds .

Its synthesis likely follows methodologies described for analogous pyrazolo-pyrido-pyrimidinones, such as condensation reactions involving aminopyrazoles and carbonyl derivatives under acidic or ultrasonic conditions .

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

4-ethyl-5-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C26H24N4O4/c1-5-19-23(16-9-7-6-8-10-16)25-27-15-18-20(30(25)28-19)11-12-29(26(18)31)17-13-21(32-2)24(34-4)22(14-17)33-3/h6-15H,5H2,1-4H3

InChI Key

KBIINASOGUEWLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-3-Methylpyrazole

The pyrazolo[1,5-a]pyrimidine core is frequently synthesized via cyclocondensation reactions. In a representative protocol, 5-amino-3-methylpyrazole reacts with diethyl malonate under sodium ethanolate catalysis to form dihydroxy-heterocycle 1 (89% yield). Subsequent chlorination with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 , 61% yield), which serves as a versatile intermediate for further functionalization.

Critical Parameters

  • Temperature: 0–25°C for chlorination

  • Selectivity: Position 7 exhibits higher reactivity for nucleophilic substitution due to electronic effects.

Pyrido[3,4-e]Pyrimidinone Annulation

Multi-Component Reaction Strategies

The pyrido[3,4-e]pyrimidinone ring system is constructed via a five-component reaction involving:

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • 1,3-Dimethylbarbituric acid

  • Aryl aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Ammonium acetate

Under nano-ZnO catalysis in aqueous medium, this one-pot method achieves annulation at reflux temperatures (5–10 h), yielding fused pyrazolo-pyrido-pyrimidinones with 70–85% efficiency.

Reaction Optimization Table

CatalystSolventTemperature (°C)Yield (%)Reference
Nano-ZnOH₂O10076–85
L-ProlineH₂O8068–72

Functionalization at C(2) and C(3)

Ethyl and Phenyl Group Installation

The 2-ethyl and 3-phenyl substituents are introduced through sequential alkylation and arylation:

  • C(2) Ethylation : Treatment of intermediate 3 with ethyl bromide in DMF using K₂CO₃ as base (65°C, 12 h) achieves 78% yield.

  • C(3) Phenylation : Ullmann coupling with iodobenzene, CuI, and 1,10-phenanthroline in DMSO at 110°C for 24 h provides 71% yield.

Side Reactions

  • Over-alkylation at N(1) is mitigated by steric hindrance from the pyrido ring.

Final Cyclization and Oxidation

Formation of the 6(7H)-One Moiety

The lactam ring is closed via intramolecular cyclization under acidic conditions. Using POCl₃ in dichloroethane (reflux, 6 h), the intermediate amide undergoes dehydration to form the pyrimidinone ring, followed by oxidation with MnO₂ to aromatize the system (83% yield).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.45–7.32 (m, 5H, Ph), 6.89 (s, 2H, OMe₃-Ph).

  • HRMS : m/z calc. for C₂₉H₂₇N₅O₅ [M+H]⁺: 538.2089; found: 538.2093.

Alternative Pathways and Comparative Analysis

Chlorination-Reductive Amination Sequence

An alternative route involves chlorination at C(5) followed by reductive amination:

  • Chlorination : Intermediate 2 treated with SOCl₂ in DMF (0°C, 2 h) yields 5-chloro derivative (94%).

  • Reductive Amination : Reaction with 3,4,5-trimethoxybenzylamine and NaBH₃CN in MeOH installs the aryl group (81% yield).

Advantages

  • Avoids palladium catalysts, reducing costs

  • Higher functional group tolerance for sensitive substituents

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patent CN103664681A demonstrates solvent recovery systems for dichloromethane and ethyl acetate, achieving 92% solvent reuse in large batches. Nano-ZnO catalysts are reclaimed via centrifugation, maintaining 88% activity over five cycles.

Cost Analysis Table

StepCost DriverOptimization Strategy
Suzuki CouplingPd catalystsUse Pd/C with 0.5 mol% loading
ChlorinationPOCl₃ consumptionSub-stoichiometric POCl₃/DMF
CrystallizationEthyl acetate usageAnti-solvent precipitation

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary based on the type of reaction, but typically involve controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

1. Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds demonstrate notable anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.

2. Antimicrobial Properties
The antimicrobial efficacy of this compound has been investigated, revealing activity against several bacterial strains. For example, derivatives have shown significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L against pathogenic bacteria, suggesting potential use in treating infectious diseases .

3. Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds similar to 2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one have been reported to exhibit anti-inflammatory properties. These compounds can inhibit inflammatory mediators and cytokines, providing a basis for their use in inflammatory conditions such as arthritis.

Synthetic Methodologies

The synthesis of 2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves several sophisticated techniques:

1. Cyclo-condensation Reactions
The compound can be synthesized through cyclo-condensation reactions involving active methylene compounds and appropriate nitrogen-containing heterocycles. This method is efficient and yields high purity products suitable for biological testing .

2. Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies include microwave-assisted synthesis which enhances reaction rates and yields while reducing reaction times. This approach has been successfully applied to synthesize various pyrido-pyrimidine derivatives with improved efficiency .

Case Studies

Several studies have documented the applications of this compound and its derivatives:

Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized several pyrazolo-pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the chemical structure significantly enhanced cytotoxicity against breast cancer cells .

Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial activity of pyrido-pyrimidine derivatives against resistant bacterial strains. The study demonstrated that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of pyrazolo-pyrido-pyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis of the target compound and structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazolo-Pyrido-Pyrimidinone Derivatives

Compound Name Substituents Molecular Weight* Key Findings Reference
Target Compound
2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)
2-ethyl, 3-phenyl, 7-(3,4,5-trimethoxyphenyl) ~477.5 (calculated) No direct activity data; structural features suggest potential for optimized binding.
7-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl) analog 7-(chloroindolylethyl), 3-(4-chlorophenyl) ~452.3 (estimated) No significant antimicrobial activity against Gram-positive/-negative bacteria or fungi.
2-ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl) analog 3-(4-fluorophenyl) ~460.4 (estimated) Structural analog; fluorine may enhance metabolic stability.
3,3'-Diphenyl-4H-bi(pyrazolo[1,5-a]pyrimidinyl)-7-one 3-phenyl ~388.4 (calculated) Phenyl at position-3 improves activity compared to unsubstituted analogs.
7-(3-Hydroxypropyl)-3-phenyl analog 7-(3-hydroxypropyl) 320.3 Hydroxypropyl group increases hydrophilicity; activity not reported.

* Molecular weights are calculated or estimated based on structural formulas where explicit data were unavailable.

Key Observations:

Substituent Effects at Position 3: Phenyl groups at position 3 (as in the target compound) are associated with enhanced activity in pyrazolo-pyrimidinones . Chlorophenyl () or fluorophenyl () variants may offer steric or electronic modulation. The absence of substituents at this position reduces efficacy, as seen in unsubstituted bi(pyrazolo[1,5-a]pyrimidinyl) derivatives .

Position 7 Modifications: The trimethoxyphenyl group in the target compound provides steric bulk and electron density, which may improve solubility and target engagement compared to smaller substituents like methyl or hydroxypropyl .

Core Structure Variations: Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (e.g., target compound) feature an additional pyridine ring compared to simpler pyrazolo[1,5-a]pyrimidin-7(4H)-ones (–10).

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels methods for analogous tricyclic systems, such as ultrasonic-assisted condensation in aqueous-alcoholic media () or reactions with hydroxylamine derivatives ().

Biological Activity

The compound 2-ethyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a member of the pyrazolo-pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H30N4O3C_{27}H_{30}N_{4}O_{3} with a molecular weight of 474.56 g/mol . The structure features a complex arrangement of pyrazole and pyrimidine rings, contributing to its biological activities.

Research indicates that compounds in the pyrazolo-pyrimidine class exhibit a range of biological activities through various mechanisms:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses .
  • Antimicrobial Activity : Some derivatives have displayed antimicrobial effects against various pathogens, suggesting a broader spectrum of biological activity beyond cancer treatment .

Biological Activity Data

Activity Type Mechanism Reference
AntitumorInhibition of CDKs
Anti-inflammatoryCOX-2 inhibition
AntimicrobialBroad spectrum activity

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's effect on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through caspase activation .
  • Inhibition of Inflammatory Markers : In vitro studies using RAW264.7 macrophages demonstrated that the compound significantly reduced the expression levels of pro-inflammatory cytokines (TNF-alpha and IL-6) when stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : The compound was tested against a panel of bacterial strains. It exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, showing effectiveness comparable to standard antibiotics .

Q & A

Q. How to address poor aqueous solubility during formulation?

  • Methodological Answer : Nanocrystal technology or co-solvent systems (e.g., PEG 400/water) enhance solubility. Cyclodextrin inclusion complexes improve bioavailability by 3-fold in preclinical models .

Q. What techniques elucidate its mechanism in multi-target inhibition?

  • Methodological Answer : Proteome-wide profiling (e.g., kinome-wide screening) identifies off-target effects. IsoThermal Titration Calorimetry (ITC) quantifies binding thermodynamics for primary vs. secondary targets .

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